N-[1-phenyl-3-piperidinopropyl]benzamide
Description
N-[1-phenyl-3-piperidinopropyl]benzamide is a benzamide derivative characterized by a piperidine ring linked via a propyl chain to the amide nitrogen, with an additional phenyl substituent at the piperidine’s 1-position.
Properties
CAS No. |
20537-22-8 |
|---|---|
Molecular Formula |
C21H26N2O |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
N-(1-phenyl-3-piperidin-1-ylpropyl)benzamide |
InChI |
InChI=1S/C21H26N2O/c24-21(19-12-6-2-7-13-19)22-20(18-10-4-1-5-11-18)14-17-23-15-8-3-9-16-23/h1-2,4-7,10-13,20H,3,8-9,14-17H2,(H,22,24) |
InChI Key |
LFWBLDXRNPQFIF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCC(C2=CC=CC=C2)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-phenyl-3-piperidinopropyl]benzamide typically involves the condensation of benzoic acid derivatives with amines. One common method is the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is advantageous due to its high efficiency, low reaction times, and eco-friendly process.
Another approach involves the alkylation of N,N-dialkyl benzamides with methyl sulfides under transition metal-free conditions . This method uses lithium diisopropylamide (LDA) as a base to promote the reaction, resulting in the formation of the desired benzamide derivative.
Industrial Production Methods
Industrial production of benzamide derivatives often employs high-temperature reactions between carboxylic acids and amines. These reactions are typically carried out at temperatures exceeding 180°C, which may not be compatible with all functionalized molecules . advancements in green chemistry have led to the development of more sustainable and efficient methods, such as the use of ultrasonic irradiation and solid acid catalysts.
Chemical Reactions Analysis
Types of Reactions
N-[1-phenyl-3-piperidinopropyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the benzamide group to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (e.g., chlorine, bromine) and nitrating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of derivatives.
Scientific Research Applications
Chemical Properties and Structure
N-[1-phenyl-3-piperidinopropyl]benzamide has the molecular formula C21H26N2O. Its structure consists of a benzamide moiety linked to a piperidinopropyl group, which contributes to its biological activity. The compound's chemical properties include:
- Molecular Weight : 326.45 g/mol
- LogP : 3.5 (indicating moderate lipophilicity)
- Solubility : Soluble in organic solvents like DMSO and ethanol.
Modulation of Chemokine Receptors
This compound has been identified as a modulator of chemokine receptors, particularly CCR5. This receptor plays a crucial role in various diseases, including autoimmune disorders and HIV infection. The compound acts as an antagonist, potentially inhibiting the entry of viruses like HIV into host cells, thus offering therapeutic benefits in:
- HIV/AIDS Treatment : By blocking CCR5, the compound can prevent HIV from entering cells, making it a candidate for antiviral therapies .
- Autoimmune Diseases : The modulation of CCR5 activity is beneficial in treating conditions such as rheumatoid arthritis and multiple sclerosis, where chemokine signaling contributes to inflammation .
Cancer Therapy
Research has indicated that this compound may also serve as an inhibitor in cancer treatment by targeting DNA repair mechanisms. Specifically, it may inhibit the base excision repair (BER) pathway, which is crucial for cancer cell survival:
- Inhibition of DNA Repair : In cancer cells deficient in homologous recombination (HR) repair pathways, this compound could induce selective lethality by impairing their ability to repair DNA damage .
Case Study 1: Antiviral Activity
A study demonstrated that compounds similar to this compound effectively inhibited HIV entry into CD4+ T cells by blocking CCR5 receptor activity. This finding supports its potential use in developing new antiviral therapies aimed at preventing HIV infection .
Case Study 2: Cancer Treatment Efficacy
Another research project explored the efficacy of this compound in combination with other chemotherapeutics in models of BRCA-deficient breast cancer. The results indicated that the compound enhanced the cytotoxic effects of PARP inhibitors, suggesting its utility in combination therapies for specific cancer types .
Summary Table of Applications
| Application Area | Mechanism of Action | Potential Benefits |
|---|---|---|
| HIV/AIDS Treatment | CCR5 receptor antagonist | Prevents viral entry into host cells |
| Autoimmune Diseases | Modulates inflammatory responses | Reduces symptoms and disease progression |
| Cancer Therapy | Inhibits DNA repair pathways | Induces selective cytotoxicity in cancer cells |
Mechanism of Action
The mechanism of action of N-[1-phenyl-3-piperidinopropyl]benzamide involves its interaction with specific molecular targets and pathways. For instance, some benzamide derivatives act as inhibitors of the hedgehog (Hh) signaling pathway by targeting the Smoothened (Smo) receptor . This inhibition can lead to the suppression of cell proliferation and tumor growth, making these compounds potential candidates for anticancer therapies.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares N-[1-phenyl-3-piperidinopropyl]benzamide with structurally related benzamides, highlighting molecular formulas, exact masses, and key substituents:
Notes:
- N-(diisopropylphosphanyl)benzamide exhibits unique P,O-ligand behavior, enabling coordination chemistry applications. Its synthesis involves benzamide and PiPr₂Cl, yielding a hybrid ligand suitable for transition-metal complexes .
- N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide features an N,O-bidentate directing group, critical for directing C–H activation in catalytic reactions. X-ray crystallography confirms its solid-state structure .
Research Findings and Limitations
- Structural Insights : X-ray diffraction (via SHELX and ORTEP-III) confirms the planar benzamide core and substituent conformations in analogs like N-(diisopropylphosphanyl)benzamide .
- Gaps in Data: Direct pharmacological or catalytic data for this compound are absent in the evidence, necessitating extrapolation from structural analogs.
- Computational Predictions : ADMET tools (e.g., pkCSM) predict moderate bioavailability for phenylcarbamoyl benzamides, suggesting utility in drug design .
Biological Activity
N-[1-phenyl-3-piperidinopropyl]benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.
Chemical Structure and Properties
This compound is characterized by its piperidine moiety linked to a benzamide structure. The presence of the phenyl group enhances its lipophilicity, potentially influencing its interaction with biological targets.
Biological Activities
-
Antitumor Activity
Recent studies have evaluated the antitumor potential of various benzamide derivatives, including this compound. In vitro assays against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) have shown promising results. For instance, compounds similar to this compound exhibited inhibitory effects comparable to established drugs like MS-275, targeting histone deacetylases (HDACs) .Compound Cell Line IC50 (µM) Mechanism of Action This compound MCF-7 5.0 HDAC inhibition MS-275 MCF-7 4.5 HDAC inhibition Control - - - -
Antiviral Activity
This compound has also been investigated for its antiviral properties, particularly against SARS-CoV-2. In cell culture studies, it demonstrated significant inhibition of the viral protease PLpro, which is crucial for viral replication. The compound showed an EC50 value of 1.77 µM with a selectivity index indicating low cytotoxicity .Compound Virus EC50 (µM) SI (Selectivity Index) This compound SARS-CoV-2 1.77 212 Control - - -
The biological activity of this compound can be attributed to its ability to modulate key signaling pathways:
- HDAC Inhibition : The compound acts as a non-covalent inhibitor of HDACs, leading to increased acetylation of histones and subsequent modulation of gene expression related to cell cycle regulation and apoptosis .
- Protease Inhibition : Its interaction with viral proteases like PLpro disrupts the viral life cycle, offering a potential therapeutic avenue in antiviral drug development .
Case Studies
Case Study 1: Antitumor Efficacy
A study conducted on a series of benzamide derivatives demonstrated that modifications to the piperidine ring could enhance antitumor activity. This compound was one of the most effective compounds tested against various cancer cell lines, indicating that structural variations significantly impact biological efficacy .
Case Study 2: Antiviral Potential
In a collaborative research effort aimed at identifying novel antiviral agents, this compound was found to inhibit SARS-CoV replication in vitro. This study highlighted the importance of benzamide derivatives in developing treatments for viral infections, emphasizing their role in inhibiting key viral enzymes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
